(S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester (S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465071
InChI: InChI=1S/C14H17ClN2O3/c15-8-13(18)16-12-6-7-17(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,18)/t12-/m0/s1
SMILES: C1CN(CC1NC(=O)CCl)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H17ClN2O3
Molecular Weight: 296.75 g/mol

(S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13465071

Molecular Formula: C14H17ClN2O3

Molecular Weight: 296.75 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C14H17ClN2O3
Molecular Weight 296.75 g/mol
IUPAC Name benzyl (3S)-3-[(2-chloroacetyl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H17ClN2O3/c15-8-13(18)16-12-6-7-17(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,18)/t12-/m0/s1
Standard InChI Key TXAFAKTYRPGJMT-LBPRGKRZSA-N
Isomeric SMILES C1CN(C[C@H]1NC(=O)CCl)C(=O)OCC2=CC=CC=C2
SMILES C1CN(CC1NC(=O)CCl)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC1NC(=O)CCl)C(=O)OCC2=CC=CC=C2

Introduction

(S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound that belongs to the class of pyrrolidine derivatives. It is characterized by its specific stereochemistry, indicated by the "(S)" notation, which denotes the configuration at the chiral center. This compound is of interest in various fields, including organic synthesis and pharmaceutical research, due to its potential applications in drug development.

Synthesis Methods

The synthesis of (S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester typically involves several steps, including the formation of the pyrrolidine ring, introduction of the chloroacetyl group, and esterification with benzyl alcohol. Various methods can be employed for esterification, such as using coupling reagents or enzymatic catalysis .

Applications and Research Findings

This compound is primarily of interest in the context of organic synthesis and medicinal chemistry. It can serve as an intermediate in the synthesis of more complex molecules, potentially leading to new pharmaceuticals. Research in this area focuses on developing efficient synthesis routes and exploring the biological activities of such compounds.

Potential Applications

  • Pharmaceutical Intermediates: The compound can be used as a building block for synthesizing drugs that target specific biological pathways.

  • Organic Synthesis: It serves as a model for studying stereochemistry and reaction mechanisms in organic synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator